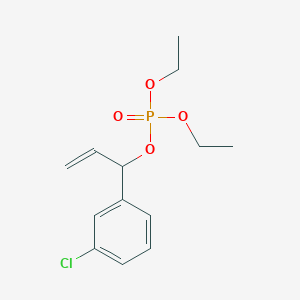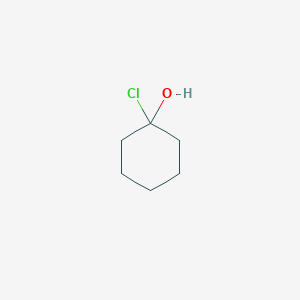
1-Chlorocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclohexan-1-ol is an organic compound with the molecular formula C6H11ClO It is a chlorinated derivative of cyclohexanol, where a chlorine atom is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclohexan-1-ol can be synthesized through the chlorination of cyclohexanol. One common method involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction is typically carried out under reflux conditions with the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows: [ \text{Cyclohexanol} + \text{SO}_2\text{Cl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-chlorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) to form cyclohexanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
Oxidation: 1-Chlorocyclohexanone.
Reduction: Cyclohexanol.
Substitution: Cyclohexanol.
Scientific Research Applications
1-Chlorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chlorocyclohexan-1-ol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl group (-OH) can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Cyclohexanol: The parent compound without the chlorine atom.
1-Chlorocyclohexane: A similar compound where the hydroxyl group is replaced by a hydrogen atom.
1-Bromocyclohexan-1-ol: A brominated analog of 1-Chlorocyclohexan-1-ol.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
146615-55-6 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
1-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |
InChI Key |
DMWISQNDYKMXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


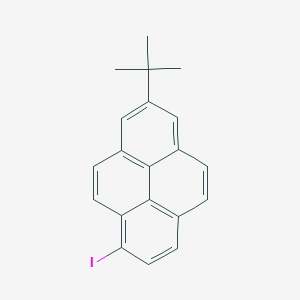
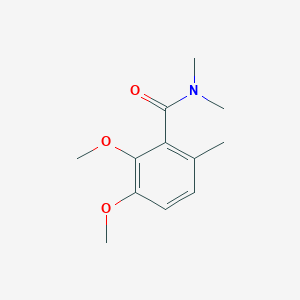

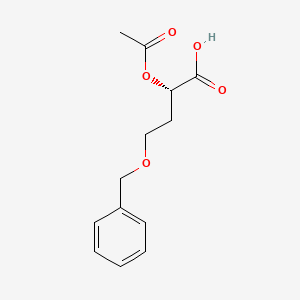
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
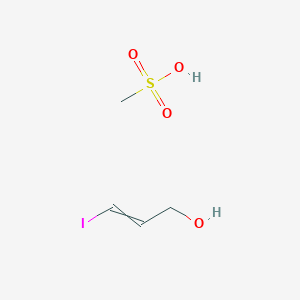
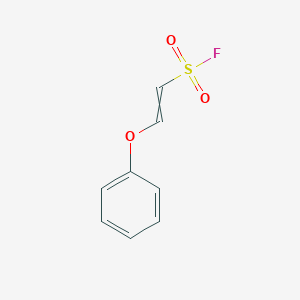
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
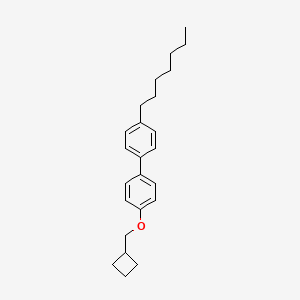

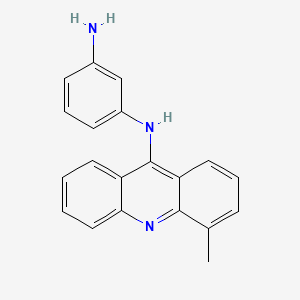
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
